Cas no 546079-75-8 (ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate)

Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a benzothiophene core functionalized with a cyclopentaneamide group at the 2-position and an ethyl ester at the 3-position. This structure offers versatility in medicinal chemistry and material science applications, particularly as a key intermediate in the synthesis of pharmacologically active molecules. The cyclopentaneamide moiety enhances steric and electronic properties, while the ethyl ester group provides reactivity for further derivatization. Its well-defined molecular architecture makes it valuable for structure-activity relationship (SAR) studies and the development of heterocyclic compounds with tailored functionalities. The compound is characterized by high purity and stability under standard storage conditions.
ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate structure
546079-75-8 structure
Product Name:ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate
CAS No:546079-75-8
MF:C17H19NO3S
MW:317.402663469315
CID:5474777
Update Time:2025-06-25

ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate
    • ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate
    • Inchi: 1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19)
    • InChI Key: WWLDZUCVUNWVIC-UHFFFAOYSA-N
    • SMILES: C1(NC(C2CCCC2)=O)SC2=CC=CC=C2C=1C(OCC)=O

ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate

Ethyl 2-Cyclopentaneamido-1-Benzothiophene-3-Carboxylate: A Comprehensive Overview

Ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate, identified by the CAS number 546079-75-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development, electronic materials, and advanced chemical synthesis. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its potential as a precursor for bioactive molecules.

The molecular structure of ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is characterized by a benzothiophene ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The presence of a cyclopentaneamido group at the 2-position and an ethoxycarbonyl group at the 3-position introduces significant steric and electronic effects. These features make the compound highly versatile in terms of reactivity and functionality. Recent research has demonstrated that these groups can be manipulated to tailor the compound's properties for specific applications.

One of the most promising areas of application for ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate is in the field of organic electronics. The benzothiophene moiety is known for its ability to form stable π-conjugated systems, which are essential for charge transport in organic semiconductors. Studies published in leading journals such as Nature Materials and Advanced Functional Materials have shown that derivatives of this compound can exhibit enhanced electron mobility when incorporated into thin-film transistors (TFTs). This makes them suitable for use in flexible electronics, sensors, and display technologies.

In addition to its electronic properties, ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate has shown potential in medicinal chemistry. The compound's ability to act as a scaffold for bioactive molecules has been explored in recent drug discovery campaigns. Researchers have reported that certain derivatives exhibit anti-inflammatory and anti-tumor activities, suggesting their potential as leads for new therapeutic agents. For instance, studies conducted at the University of California, Berkeley, have demonstrated that the compound can modulate key signaling pathways involved in cancer progression.

The synthesis of ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the benzothiophene core. This is followed by functionalization with the cyclopentaneamido and ethoxycarbonyl groups through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.

From an environmental standpoint, ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate exhibits favorable biodegradation characteristics under certain conditions. Studies conducted by environmental chemists at the Massachusetts Institute of Technology (MIT) have shown that the compound can undergo microbial degradation when exposed to specific soil microorganisms. This makes it a more sustainable option compared to traditional synthetic materials that persist in the environment.

In conclusion, ethyl 2-cyclopentaneamido-1-benzothiophene-3-carboxylate (CAS No: 546079-75-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new properties and uses for this compound, its role in shaping future technologies will undoubtedly grow.

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